Magnesiumperoxide

概要

説明

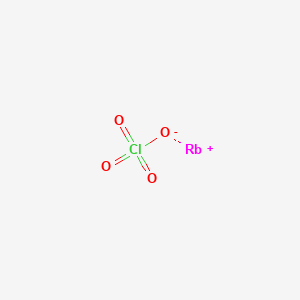

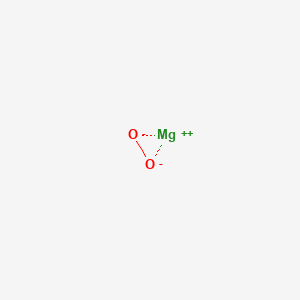

過酸化マグネシウムは、化学式MgO₂を持つ化学化合物です。無臭で、白色から淡黄色の微細な粉末です。 過酸化マグネシウムは、水と接触すると制御された速度で分解して酸素を放出するという点で、過酸化カルシウムに似ています 。この化合物は、酸素を放出できるため、さまざまな用途で使用されています。

2. 製法

合成経路と反応条件: 過酸化マグネシウムは、酸化マグネシウムと過酸化水素を混合することで合成できます。この反応は発熱反応であるため、30〜40度の温度を維持するために冷却する必要があります。過酸化物の分解を触媒する可能性があるため、反応環境から鉄をできるだけ除去することが重要です。ケイ酸ナトリウムなどの酸素安定剤を加えることで、早期の分解を防ぐことができます。 これらの予防措置にもかかわらず、この反応からの良好な収率は約35%に過ぎません .

工業的生産方法: 工業的には、過酸化マグネシウムは、マグネシウム塩と過酸化水素を反応させて製造されることが多いです。このプロセスは、可溶性マグネシウム塩の水溶液を形成し、次いで沈殿剤と過酸化水素を加えることから始まります。 反応の沈殿物を分離、洗浄、乾燥して過酸化マグネシウムを得ます .

準備方法

Synthetic Routes and Reaction Conditions: Magnesium peroxide can be synthesized by mixing magnesium oxide with hydrogen peroxide. This reaction is exothermic and should be cooled to maintain a temperature around 30–40 degrees Celsius. It is crucial to remove as much iron from the reaction environment as possible because iron can catalyze the degradation of the peroxide. The addition of oxygen stabilizers, such as sodium silicate, can help prevent premature degradation. Despite these precautions, a good yield from this reaction is only about 35% .

Industrial Production Methods: In industrial settings, magnesium peroxide is often produced by the reaction of magnesium salts with hydrogen peroxide. The process involves forming an aqueous solution of soluble magnesium salts, followed by the addition of a precipitant and hydrogen peroxide. The reaction precipitate is then separated, washed, and dried to obtain magnesium peroxide .

化学反応の分析

反応の種類: 過酸化マグネシウムは、その過酸化物基のため、主に酸化反応を起こします。さまざまな化学反応で酸化剤として作用することができます。

一般的な試薬と条件: 過酸化マグネシウムは、水と反応して酸素を放出します。また、酸と反応してマグネシウム塩と過酸化水素を生成することもできます。鉄などの触媒の存在下では、過酸化物はより速く分解する可能性があります。

生成される主要な生成物: 過酸化マグネシウム反応の主な生成物は酸素です。 酸と反応すると、マグネシウム塩と過酸化水素を生成します .

4. 科学研究への応用

過酸化マグネシウムは、科学研究で幅広い用途があります。

化学: さまざまな化学反応で酸化剤として使用されています。

生物学: 過酸化マグネシウムは、酸素を放出することで汚染された土壌や地下水を浄化するバイオレメディエーションで使用されています。これは、汚染物質の分解に役立ちます.

科学的研究の応用

Magnesium peroxide has a wide range of applications in scientific research:

Chemistry: It is used as an oxidizing agent in various chemical reactions.

Industry: Magnesium peroxide is used in the production of bleaching agents and as a disinfectant.

作用機序

過酸化マグネシウムは、主に酸素の放出によって作用を及ぼします。水と接触すると、水酸化マグネシウムと酸素を生成して分解します。放出された酸素は、さまざまな酸化反応に関与することができます。 このメカニズムは、酸素が有機汚染物質の分解に役立つバイオレメディエーションにおいて特に有用です .

類似化合物との比較

過酸化マグネシウムは、過酸化カルシウムや過酸化ナトリウムなどの他の過酸化物と同様に、酸素を放出することができます。これは、その特定の用途と安定性において独自の特徴を持っています。

過酸化カルシウム: 酸素を放出するという点で類似していますが、農業用途でより多く使用されています。

過酸化ナトリウム: より反応性が高く、さまざまな工業用途で使用されています。

特性

IUPAC Name |

magnesium;peroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.O2/c;1-2/q+2;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPAGIJMPHSUYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgO2 | |

| Record name | MAGNESIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium peroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_peroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049667 | |

| Record name | Magnesium peroxide (Mg(O2)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.304 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Magnesium peroxide appears as a white powder. Noncombustible but accelerates the burning of combustible material, if the combustible material is finely divided the mixture may be explosive. Mixtures of combustible material and the peroxide can be ignited by friction or contact with moisture. Used in medicine, and as a bleaching agent. | |

| Record name | MAGNESIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble in dilute acid solutions with formation of hydrogen peroxide, Insoluble in water and gradually decomposed by it with liberation of oxygen | |

| Record name | Magnesium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Approximately 3.0 g/cu cm | |

| Record name | Magnesium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White cubic crystals, White powder | |

CAS No. |

14452-57-4, 1335-26-8 | |

| Record name | MAGNESIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium peroxide (Mg(O2)) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14452-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014452574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium peroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13486 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Magnesium peroxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium peroxide (Mg(O2)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Magnesium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

100 °C (decomposes) | |

| Record name | Magnesium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。